Cas no 1353993-53-9 ((R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester)
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- (R)-3-[(2-amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
- (R)-Benzyl 3-(2-amino-N-ethylacetamido)piperidine-1-carboxylate
- AM95136
- (R)-3-[(2-Aminoacetyl)ethylamino]piperidine-1-carboxylic acid benzyl ester
- (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
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- Inchi: 1S/C17H25N3O3/c1-2-20(16(21)11-18)15-9-6-10-19(12-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m1/s1
- InChI Key: ZERGXOGGBVDSNZ-OAHLLOKOSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC[C@H](C1)N(C(CN)=O)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 397
- Topological Polar Surface Area: 75.9
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081569-500mg |
R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester |
1353993-53-9 | 500mg |
£854.00 | 2022-03-01 |
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Introduction to (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester and its CAS No. 1353993-53-9
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, identified by the CAS number 1353993-53-9, is (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester. This compound has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. The detailed exploration of this molecule not only highlights its chemical characteristics but also delves into its significance in contemporary research.
The molecular structure of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is characterized by a piperidine core, which is a six-membered heterocyclic amine. This core is functionalized with various substituents that contribute to its distinct chemical behavior. Specifically, the presence of a benzyl ester group at the carboxylic acid position and an aminoacetyl chain attached to one of the piperidine nitrogen atoms imparts specific reactivity and solubility properties. These features make the compound a versatile intermediate in synthetic chemistry and a promising candidate for further pharmacological investigation.
In recent years, there has been a growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds are known for their role in central nervous system (CNS) drug discovery, where they exhibit properties such as neuroprotective, antipsychotic, and antidepressant effects. The specific configuration of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, particularly the (R) stereochemistry at the chiral center, is crucial for its biological activity. Stereoisomers can exhibit vastly different pharmacological profiles, making the precise synthesis and characterization of this compound essential.
The synthesis of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and enantiomeric purity. The process typically begins with the formation of the piperidine ring followed by functionalization with the aminoacetyl group and the benzyl ester. Advanced synthetic techniques such as asymmetric hydrogenation or chiral auxiliary methods are often employed to ensure the correct stereochemical configuration. These synthetic strategies not only highlight the complexity of pharmaceutical chemistry but also underscore the importance of precision in molecular construction.
Recent studies have demonstrated the potential of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester as a precursor in the development of novel drugs targeting neurological disorders. For instance, researchers have explored its utility in designing compounds that modulate neurotransmitter receptors such as serotonin and dopamine receptors. These receptors are implicated in various CNS disorders, including depression, anxiety, and Parkinson's disease. The benzyl ester moiety provides a handle for further derivatization, allowing chemists to explore a wide range of analogs with tailored pharmacological properties.
The benzyl ester group in (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester also serves an important role in drug delivery systems. Ester groups are frequently used in prodrug formulations due to their stability in circulation and hydrolyzability at target sites, releasing active pharmaceutical ingredients (APIs). This property makes the compound an attractive candidate for developing sustained-release formulations or targeted drug delivery systems. Such advancements are crucial for improving therapeutic efficacy while minimizing side effects.
Moreover, the aminoacetyl chain attached to the piperidine nitrogen introduces additional functionality that can be exploited for biological interactions. Amino groups are known to participate in hydrogen bonding and ionic interactions with biological targets, enhancing binding affinity and selectivity. This feature has been leveraged in designing peptidomimetics—molecules that mimic peptide sequences but exhibit improved stability and bioavailability. The incorporation of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester into peptidomimetic libraries could lead to novel therapeutic agents with enhanced pharmacokinetic profiles.
The compound's potential extends beyond CNS applications; it has also been investigated for its antimicrobial properties. Piperidine derivatives have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The structural features of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester make it a promising scaffold for developing new antibiotics or antifungal agents. In an era where antibiotic resistance is becoming increasingly prevalent, such discoveries hold significant clinical implications.
In conclusion, (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a multifaceted compound with diverse applications in pharmaceutical research. Its unique structural features, including the piperidine core, aminoacetyl chain, and benzyl ester group, contribute to its versatility as a synthetic intermediate and a potential therapeutic agent. Recent advancements in drug discovery highlight its importance in addressing neurological disorders, antimicrobial infections, and other therapeutic areas. As research continues to uncover new applications for this compound, it remains a cornerstone in the development of innovative pharmaceutical solutions.
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